molecular formula C22H24N4O7S2 B11536128 N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide

N'-[(E)-(4-nitrophenyl)methylidene]-1,2-bis(propylsulfonyl)indolizine-3-carbohydrazide

Cat. No.: B11536128
M. Wt: 520.6 g/mol
InChI Key: BERUFKKUDVBCQA-HZHRSRAPSA-N
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Description

N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of Schiff base hydrazones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE typically involves the condensation of an appropriate hydrazide with an aldehyde or ketone. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted indolizine derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group and the indolizine core play crucial roles in these interactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-ETHOXYPHENYL)METHYLIDENE]-3-(2-METHOXY-1-NAPHTHYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-(4-NITROPHENYL)METHYLIDENE]-1,2-BIS(PROPANE-1-SULFONYL)INDOLIZINE-3-CARBOHYDRAZIDE is unique due to its specific structural features, including the nitrophenyl group and the indolizine core

Properties

Molecular Formula

C22H24N4O7S2

Molecular Weight

520.6 g/mol

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-1,2-bis(propylsulfonyl)indolizine-3-carboxamide

InChI

InChI=1S/C22H24N4O7S2/c1-3-13-34(30,31)20-18-7-5-6-12-25(18)19(21(20)35(32,33)14-4-2)22(27)24-23-15-16-8-10-17(11-9-16)26(28)29/h5-12,15H,3-4,13-14H2,1-2H3,(H,24,27)/b23-15+

InChI Key

BERUFKKUDVBCQA-HZHRSRAPSA-N

Isomeric SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CCCS(=O)(=O)C1=C2C=CC=CN2C(=C1S(=O)(=O)CCC)C(=O)NN=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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